3-(3,5-dimethylphenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide
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Overview
Description
3-(3,5-dimethylphenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a 3,5-dimethylphenyl group attached to an imidazolidine ring, which is further substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide typically involves multiple steps. One common approach is the reaction of 3,5-dimethylphenyl isocyanate with an appropriate imidazolidine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylphenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(3,5-dimethylphenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylphenyl isocyanate: A precursor in the synthesis of the target compound.
3,5-Dimethylphenylboronic acid: Used in similar synthetic applications.
Diaminotriazine derivatives: Share structural similarities and are used in related research fields.
Uniqueness
3-(3,5-dimethylphenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H19N3O3 |
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Molecular Weight |
289.33 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide |
InChI |
InChI=1S/C15H19N3O3/c1-9(2)16-14(20)17-8-13(19)18(15(17)21)12-6-10(3)5-11(4)7-12/h5-7,9H,8H2,1-4H3,(H,16,20) |
InChI Key |
SFRMWJNVVMCLCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)CN(C2=O)C(=O)NC(C)C)C |
Origin of Product |
United States |
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